molecular formula C13H10ClN3OS B3361225 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one CAS No. 918108-06-2

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one

Cat. No.: B3361225
CAS No.: 918108-06-2
M. Wt: 291.76 g/mol
InChI Key: SVHLMFRBIIPLON-UHFFFAOYSA-N
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Description

2-(4-(1H-Pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a synthetic isothiazolone derivative characterized by a 5-chloroisothiazol-3(2H)-one core substituted at the 2-position with a benzyl group bearing a 1H-pyrazol-1-yl moiety at the para position of the benzene ring. The chlorine atom at position 5 of the isothiazolone ring is a critical feature, likely enhancing electrophilic reactivity and influencing biological activity, while the pyrazole-benzyl substituent introduces steric bulk and opportunities for hydrogen bonding or π-π interactions .

Properties

IUPAC Name

5-chloro-2-[(4-pyrazol-1-ylphenyl)methyl]-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-12-8-13(18)17(19-12)9-10-2-4-11(5-3-10)16-7-1-6-15-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHLMFRBIIPLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN3C(=O)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580908
Record name 5-Chloro-2-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918108-06-2
Record name 5-Chloro-2-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Isothiazolone Ring: The final step involves the reaction of the benzylated pyrazole with a chloroisothiazolone precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the isothiazolone ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced isothiazolone derivatives.

    Substitution: Formation of substituted isothiazolone derivatives with various functional groups.

Scientific Research Applications

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Hypothesized Effects

Compound Name Substituent Group Position Key Properties/Inferences
Target Compound (918107-71-8) 1H-Pyrazol-1-yl para Enhanced hydrogen bonding (pyrazole N-H), potential for π-stacking
5-Chloro-2-(4-(furan-2-yl)benzyl)isothiazolone Furan-2-yl para Reduced basicity vs. pyrazole; furan oxygen may engage in weaker dipole interactions
2-(3-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloro... 1,2,3-Thiadiazol-4-yl meta Electron-deficient thiadiazole may increase electrophilicity; meta substitution alters steric accessibility
2-Cyclohexylisothiazol-3(2H)-one Cyclohexyl - Hydrophobic substituent likely improves membrane permeability but reduces polar interactions

Electronic and Steric Considerations

  • Pyrazole vs. Furan/Thiadiazole: The pyrazole group in the target compound introduces two nitrogen atoms, enabling stronger hydrogen-bond donor/acceptor capabilities compared to furan (one oxygen) or thiadiazole (sulfur, nitrogen). This could enhance binding affinity in biological targets such as enzymes or receptors .
  • Chlorine Position : The 5-chloro substitution is conserved across analogs, suggesting its role in stabilizing the isothiazolone ring via electron-withdrawing effects or directing reactivity in nucleophilic substitutions .
  • Substituent Position (para vs. meta) : The para-substituted benzyl group in the target compound likely maximizes conjugation and planar geometry, whereas meta-substituted analogs (e.g., thiadiazole derivative) may adopt twisted conformations, reducing intermolecular interactions .

Noncovalent Interaction Analysis

For example:

  • The pyrazole-benzyl group in the target compound may exhibit a more polarized ESP surface due to nitrogen lone pairs, favoring interactions with electron-deficient regions in biological targets.
  • In contrast, the furan analog’s ESP would be dominated by oxygen’s electronegativity, creating distinct interaction profiles .

Biological Activity

2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data on its efficacy against various biological targets.

Chemical Structure

The compound features a unique structure combining pyrazole and isothiazole moieties, which are known for their diverse pharmacological properties. The molecular formula is C₁₃H₈ClN₃OS, and its structure can be represented as follows:

Chemical Structure C13H8ClN3OS\text{Chemical Structure }\text{C}_{13}\text{H}_{8}\text{ClN}_{3}\text{OS}

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.95Induction of apoptosis
MCF-71.20Cell cycle arrest at sub-G1 phase
HepG21.50Inhibition of mTORC1 activity

The compound demonstrated a potent ability to induce apoptosis in HeLa cells, as evidenced by flow cytometry analysis, which indicated increased sub-G1 populations, suggesting cell death through apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. A series of tests were conducted against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A comprehensive evaluation of the compound's effects on MIA PaCa-2 pancreatic cancer cells showed that it reduced mTORC1 activity and increased autophagy. This suggests a dual mechanism where the compound not only inhibits cell proliferation but also promotes autophagic processes .
  • Antibacterial Efficacy : In a study assessing the antibacterial potential of various isothiazole derivatives, this compound was among those exhibiting the lowest MIC values against resistant strains of bacteria, showcasing its potential in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving condensation of substituted pyrazole precursors with chloroisothiazolone derivatives. For example, refluxing equimolar quantities of intermediates in glacial acetic acid with anhydrous sodium acetate (as in related pyrazol-3(2H)-one syntheses) .
  • Key Parameters :

ParameterOptimal ConditionReference
SolventGlacial acetic acid
CatalystAnhydrous sodium acetate
TemperatureReflux (~110–120°C)
Reaction Time8–10 hours
  • Characterization : Use NMR, FT-IR, and LC-MS for purity assessment. Confirm regiochemistry via X-ray crystallography (see advanced questions) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Primary Methods :

  • X-ray Diffraction : Resolves bond lengths (e.g., C–C ≈ 0.013 Å) and confirms spatial arrangement of the benzyl-pyrazole and chloroisothiazolone moieties .
  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from the pyrazole and isothiazolone rings .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can researchers address solubility challenges during in vitro assays?

  • Strategies :

  • Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution.
  • For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations .
    • Stability Note : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the compound’s structure, and how can SHELX software mitigate them?

  • Challenges :

  • Disorder in the benzyl-pyrazole linkage due to rotational flexibility .
  • Weak electron density for the chlorine atom in the isothiazolone ring .
    • SHELX Applications :
  • Use SHELXL for refinement against high-resolution data (R factor < 0.05) .
  • Apply TWIN/BASF commands for twinned crystals .
    • Data Table :
ParameterValue (Example)Evidence
R factor0.034–0.081
Data/Parameter Ratio14.2–17.9

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

  • Case Example : Discrepancy in pyrazole ring conformation observed via NMR (solution state) vs. X-ray (solid state).
  • Resolution :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .
  • Use variable-temperature NMR to assess dynamic effects in solution .

Q. What strategies are effective for evaluating the compound’s bioactivity against resistant bacterial strains?

  • Assay Design :

  • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative strains .
  • Synergy Studies : Combine with β-lactam antibiotics to assess potentiation effects .
    • Mechanistic Insight :
  • Molecular docking to predict binding to bacterial targets (e.g., DNA gyrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-(1H-pyrazol-1-yl)benzyl)-5-chloroisothiazol-3(2H)-one

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